molecular formula C12H13ClN2O4S B1458662 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride CAS No. 1820707-02-5

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

Cat. No. B1458662
M. Wt: 316.76 g/mol
InChI Key: QDYJBMMPYWGOLH-UHFFFAOYSA-N
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Description

“1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1820707-02-5 . It has a molecular weight of 316.76 and its IUPAC name is the same as the common name . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H13ClN2O4S/c1-3-14-10-6-5-8 (20 (13,18)19)7-9 (10)11 (16)15 (4-2)12 (14)17/h5-7H,3-4H2,1-2H3 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, the compound is solid in physical form . It has a molecular weight of 316.76 .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Ammar et al. (2020) explored the synthesis of novel sulfonylquinoxaline derivatives from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The study also evaluated their effectiveness against multi-drug resistant strains, indicating their potential in combating antibiotic resistance (Ammar et al., 2020).

Synthesis and Characterization

Festus and Craig (2021) reported on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives, showcasing an environmentally friendly and efficient methodology. This study provides insights into the chemical structures of these compounds, enhancing the understanding of their potential applications in various fields (Festus & Craig, 2021).

Molecular Docking Studies

The antimicrobial study by Ammar et al. (2020) also included molecular docking studies of the synthesized derivatives, suggesting the utility of hybridizing quinoxaline scaffolds with SO2 and morpholine moieties. This approach may be a promising strategy in designing new molecules that bind to DNA Gyrase, a key target in antibacterial drug development (Ammar et al., 2020).

Polymer Synthesis

Research by Mallakpour et al. (2001) demonstrated the use of camphor-10-sulfonyl chloride in synthesizing optically active heterocyclic polyimides. These polymers, featuring unique structural characteristics, exhibit potential applications in various industrial and technological fields (Mallakpour et al., 2001).

Diverse Reaction Outcomes

Liu, Hou, and Xu (2011) explored the reactions of sulfonyl chlorides with cyclic imines, noting diverse product outcomes instead of expected β-sultam derivatives. This research opens up new possibilities in synthetic chemistry, expanding the understanding of reactions involving sulfonyl chlorides (Liu, Hou, & Xu, 2011).

properties

IUPAC Name

1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYJBMMPYWGOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Waszkowycz, KM Smith, AE McGonagle… - Journal of Medicinal …, 2018 - ACS Publications
DNA damage repair enzymes are promising targets in the development of new therapeutic agents for a wide range of cancers and potentially other diseases. The enzyme poly(ADP-…
Number of citations: 23 pubs.acs.org

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